![molecular formula C13H13NOS B14377502 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one CAS No. 89991-30-0](/img/structure/B14377502.png)
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a propan-2-one moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acylation of the thiazole with propan-2-one under basic conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or oximes.
Aplicaciones Científicas De Investigación
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be compared with other thiazole derivatives such as:
- 1-Phenylethanone [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share a similar thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the 4-methylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiazole derivatives.
Propiedades
Número CAS |
89991-30-0 |
|---|---|
Fórmula molecular |
C13H13NOS |
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-11(6-4-9)12-8-16-13(14-12)7-10(2)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
JFQNFVBNPYGWBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
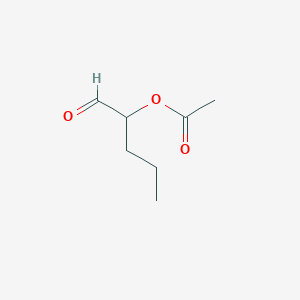
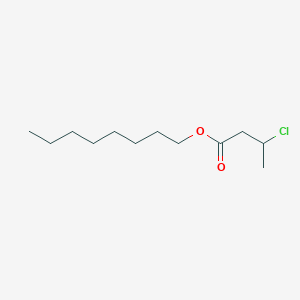

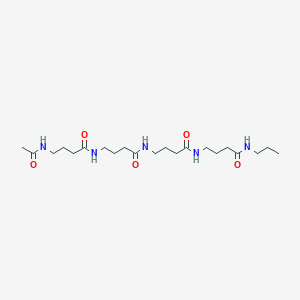
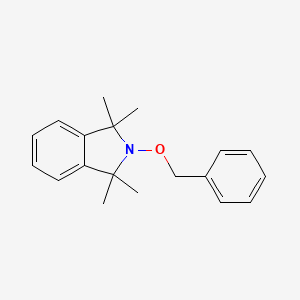
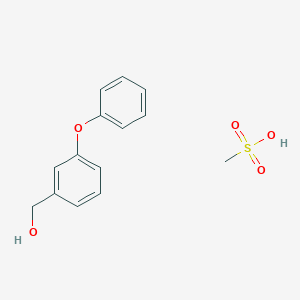

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
